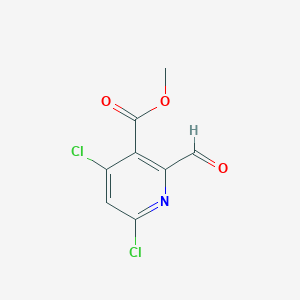

Methyl 4,6-dichloro-2-formylnicotinate

説明

Methyl 4,6-dichloro-2-formylnicotinate is a chlorinated nicotinic acid derivative characterized by a formyl (-CHO) group at the 2-position and methyl ester (-COOCH₃) at the 3-position of the pyridine ring, with chlorine substituents at the 4- and 6-positions. This compound is of interest in medicinal and agrochemical research due to its reactive formyl group, which serves as a versatile site for further functionalization (e.g., Schiff base formation).

特性

分子式 |

C8H5Cl2NO3 |

|---|---|

分子量 |

234.03 g/mol |

IUPAC名 |

methyl 4,6-dichloro-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3 |

InChIキー |

HDLSKVVGTBRAMF-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |

製品の起源 |

United States |

科学的研究の応用

Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

類似化合物との比較

Table 1: Structural and Functional Comparison of Methyl 4,6-Dichloro-2-Formylnicotinate with Analogs

*Similarity scores derived from structural databases (e.g., CAS comparisons) .

Key Observations:

Functional Group Influence: Formyl (-CHO) vs. Amino (-NH₂): The formyl group in the target compound introduces higher polarity and reactivity compared to the amino group in Methyl 2-amino-4,6-dichloronicotinate. Methyl vs. Ethyl Ester: Ethyl esters (e.g., Ethyl 4,6-dichloro-5-methylnicotinate) exhibit greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to methyl esters .

Substituent Position and Electronic Effects :

- The 4,6-dichloro substitution in the target compound creates a strong electron-withdrawing environment, stabilizing the pyridine ring and directing electrophilic attacks to the 2-position. Analogs lacking 6-Cl (e.g., Ethyl 4-chloronicotinate hydrochloride) show reduced electronic effects and altered reactivity .

Hydrogen Bonding and Crystallography: The formyl group’s ability to form hydrogen bonds contrasts with the amino group’s capacity for both donation and acceptance. This difference may influence supramolecular assembly and crystallization behavior, as seen in SHELX-refined structures .

Chromatographic Behavior: Methyl esters (e.g., sandaracopimaric acid methyl ester in ) exhibit distinct retention times in gas chromatography (GC) due to their volatility and polarity. The target compound’s formyl group may reduce volatility compared to non-polar analogs like methyl palmitate .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。